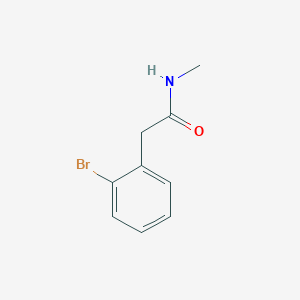

2-(2-Bromophenyl)-N-methylacetamide

Description

Contextual Significance of Substituted Acetamides in Organic Synthesis

Substituted acetamides are a cornerstone of organic and medicinal chemistry, valued for their versatile chemical properties and presence in a multitude of biologically active molecules. archivepp.comresearchgate.net The acetamide (B32628) group itself is an important scaffold found in numerous small-molecule drugs. archivepp.com Its derivatives are associated with a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, anti-cancer, and antimicrobial properties. researchgate.netnih.gov For example, paracetamol, one of the most widely used analgesic and antipyretic agents, is a well-known molecule bearing an acetamide group. nih.gov

The chemical utility of the acetamide functional group stems from its ability to form hydrogen bonds, which influences solubility and interactions with biological targets like enzymes and proteins. patsnap.com N-substituted acetamides, in particular, have demonstrated significant potential in the inhibition of enzymes linked to various diseases, making them crucial in modern drug design. patsnap.com The synthesis of acetamide derivatives can be achieved through several reliable methods in organic chemistry, most commonly through the reaction of an amine with an acid chloride or through the hydrolysis of nitriles, highlighting the accessibility of this chemical class for research and development. archivepp.comresearchgate.net

Overview of the 2-Bromophenyl Moiety as a Key Chemical Scaffold

The 2-bromophenyl group, also known as an ortho-bromophenyl moiety, is a vital structural unit in synthetic chemistry. Its significance lies primarily in the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the 2-bromophenyl scaffold a versatile precursor for a variety of cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Notably, the 2-bromophenyl moiety is widely used in Suzuki coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. chemdad.com Furthermore, ortho-haloaryl compounds, including those with a 2-bromophenyl group, can serve as precursors to highly reactive benzyne (B1209423) intermediates. acs.org These intermediates can then participate in cycloaddition and insertion reactions to create structurally diverse and complex molecules. acs.org The presence of the bromine atom enhances the reactivity of the molecule, making it a valuable building block for synthesizing compounds with specific electroluminescent properties, such as those used in Organic Light-Emitting Diodes (OLEDs). innospk.com

Research Landscape and Scope of Investigation for 2-(2-Bromophenyl)-N-methylacetamide

A review of the scientific literature indicates that specific research focused exclusively on this compound is limited. Much of the available research on bromophenyl acetamide derivatives has centered on its positional isomer, 2-(4-bromophenyl)-N-methylacetamide, or its structural isomer, N-(2-bromophenyl)acetamide. researchgate.netsigmaaldrich.comresearchgate.net

The synthesis of this compound can be theoretically achieved through standard amide formation. A common synthetic route would involve the reaction of 2-(2-bromophenyl)acetic acid with methylamine (B109427), likely using a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride first. The precursor, 2-(2-bromophenyl)acetic acid, is a known compound that can be synthesized and used for further derivatization. chemicalbook.comchemsynthesis.com

While detailed experimental findings on its specific biological activities or material applications are not extensively documented, its chemical structure suggests it could be a target for synthesis in discovery programs. The combination of the synthetically versatile 2-bromophenyl group and the biologically relevant N-methylacetamide moiety makes it a compound of interest for future investigation in medicinal chemistry or materials science.

Interactive Data Table for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| General Class | Substituted Acetamide |

| Key Structural Features | 2-bromophenyl group, N-methylacetamide group |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJWLOQCRSVLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593167 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141438-47-3 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Bromophenyl N Methylacetamide and Its Derivatives

Strategic Approaches to the Formation of the Acetamide (B32628) Moiety

The formation of the N-methylacetamide group is a critical step in the synthesis of the target molecule. This can be achieved through several established and modern synthetic strategies, including nucleophilic acyl substitution, direct amidation, and multicomponent reactions.

Nucleophilic Acyl Substitution Reactions for Amide Bond Formation

Nucleophilic acyl substitution is a fundamental and widely employed method for the formation of amide bonds. This approach typically involves the reaction of a carboxylic acid derivative with an amine. The reactivity of the carboxylic acid derivative is key to the success of the reaction, with more reactive derivatives facilitating amide formation under milder conditions.

A common strategy involves the conversion of the carboxylic acid, in this case, 2-bromophenylacetic acid, into a more electrophilic species such as an acyl chloride or an ester. fishersci.it

From Acyl Chlorides : The reaction of an acyl chloride with an amine is a highly efficient method for amide synthesis, often referred to as the Schotten-Baumann reaction. fishersci.ityoutube.com The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com For the synthesis of 2-(2-Bromophenyl)-N-methylacetamide, 2-bromophenylacetyl chloride would be reacted with methylamine (B109427).

From Esters : Esters can also serve as precursors to amides through reaction with amines. This amidation of esters generally requires more forcing conditions, such as heating, compared to the use of acyl chlorides. researchgate.net The reaction can be promoted by base. researchgate.net Microwave irradiation has been shown to significantly improve reaction times and yields for the direct amidation of esters. researchgate.net

| Precursor | Reagent | Key Conditions | Product |

| 2-Bromophenylacetyl chloride | Methylamine | Base (e.g., triethylamine, NaOH) | This compound |

| Methyl 2-bromophenylacetate | Methylamine | Heat, optional base or catalyst | This compound |

Amidation Reactions for C(O)-N Bond Formation

Direct amidation of carboxylic acids with amines is an atom-economical approach that avoids the need for pre-activation of the carboxylic acid. royalsocietypublishing.org However, this reaction is often challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. encyclopedia.pub To overcome this, various catalytic systems have been developed to promote the direct formation of the amide bond.

Recent research has demonstrated the use of catalysts for the direct amidation of phenylacetic acid and its derivatives. For instance, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acids with amines, providing moderate to excellent yields in toluene. royalsocietypublishing.org The steric and electronic properties of substituents on the phenyl ring can influence the reaction yield. royalsocietypublishing.org Other catalytic systems, such as those based on boron compounds and triarylsilanols, have also been explored for direct amidation reactions. encyclopedia.pubacs.org A protocol utilizing DABCO/Fe₃O₄ cooperative catalysis has been developed for the N-methyl amidation of various carboxylic acids, addressing the challenges associated with the volatile nature of methylamine. nih.gov

| Carboxylic Acid | Amine | Catalyst | Solvent | Yield |

| Phenylacetic acid derivatives | Benzylamine derivatives | 10 mol% NiCl₂ | Toluene | Moderate to Excellent royalsocietypublishing.org |

| Phenylacetic acid | 4-Methylbenzylamine | 30 mol% Tris(p-bromophenyl)silanol | Toluene (reflux) | - acs.org |

| Various carboxylic acids | Methylamine | DABCO/Fe₃O₄ | - | 60-99% nih.gov |

Multicomponent Reaction (MCR) Strategies for Complex Amide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to amide-containing molecules. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of diverse amide libraries. mdpi.comwikipedia.org

Ugi Reaction : The Ugi four-component reaction (U-4CC) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org This reaction is known for its high atom economy and the ability to generate complex molecules in a single step. wikipedia.org By carefully selecting the starting materials, a structure related to this compound could potentially be synthesized. For example, using 2-bromobenzaldehyde, an appropriate amine, methyl isocyanide, and a suitable carboxylic acid could lead to a derivative of the target molecule.

Passerini Reaction : The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org This reaction provides a direct route to functionalized amide structures. wikipedia.org While the direct product is an α-acyloxy carboxamide, subsequent chemical modifications could potentially lead to the desired this compound scaffold.

| MCR Name | Reactants | Product Type |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide wikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide wikipedia.org |

Introduction of the 2-Bromophenyl Substituent

The introduction of the 2-bromophenyl group can be achieved either by direct halogenation of a pre-existing phenylacetamide core or by employing cross-coupling methodologies where one of the coupling partners already contains the 2-bromophenyl moiety.

Direct Halogenation Approaches on Phenylacetamides

Direct bromination of an aromatic ring is a common method for introducing a bromine substituent. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In the case of N-methyl-2-phenylacetamide, the acetamide side chain is an ortho-, para-directing group.

Computational studies on the bromination of N-phenylacetamide have suggested that the formation of the ortho-isomer can be favored in aprotic solvents, proceeding through a concerted direct substitution for the para attack and a Wheland intermediate for the ortho attack. acs.orgresearchgate.net Experimentally, achieving high regioselectivity for ortho-bromination can be challenging, and mixtures of ortho and para isomers are often obtained. acs.org The choice of brominating agent and reaction conditions is crucial in controlling the regioselectivity. nih.gov For instance, N-bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of aromatic compounds, and its selectivity can be influenced by the solvent and catalyst. nih.gov

| Substrate | Brominating Agent | Conditions | Major Product(s) |

| N-phenylacetamide | Piridiniumdichlorobromate | Water, room temperature | Mixture of N-(4-bromophenyl)acetamide and N-(2-bromophenyl)acetamide (68:32) acs.org |

| para-Substituted Phenols | N-bromosuccinimide (NBS) | ACS-grade methanol, p-TsOH | ortho-Brominated phenols nih.gov |

Cross-Coupling Methodologies for Aryl-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and offer a versatile approach to the synthesis of this compound and its derivatives.

Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org In the context of synthesizing the target molecule, one could envision a strategy where a suitable precursor containing a 2-bromophenyl group is coupled with a methylacetamide-containing fragment. More directly, the Buchwald-Hartwig amination is a key method for preparing a wide range of N-aryl amides, which are precursors or analogues of the target compound. wikipedia.orgacsgcipr.org

Sonogashira Coupling : The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgmdpi.com While not directly forming the target acetamide, this reaction is instrumental in creating precursors that can be further elaborated. For instance, a 2-bromophenyl halide could be coupled with a terminal alkyne, which is then hydrated and further functionalized to the N-methylacetamide.

These cross-coupling reactions provide a modular approach to the synthesis, allowing for the late-stage introduction of structural diversity.

| Reaction Name | Coupling Partners | Bond Formed | Relevance to Synthesis |

| Buchwald-Hartwig Amination | Aryl halide, Amine | C-N | Synthesis of N-aryl amide precursors and analogues wikipedia.org |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | C-C (sp²-sp) | Synthesis of functionalized precursors for further elaboration organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org In the context of synthesizing derivatives of this compound, this reaction can be employed to introduce various aryl or vinyl groups at the phenyl ring, starting from a di-brominated precursor or by coupling an arylboronic acid with a suitable bromo-substituted acetamide.

A plausible synthetic route involves the palladium-catalyzed cross-coupling of a suitable boronic acid derivative with a 2-bromo-N-methylacetamide building block. For instance, the coupling of aryldioxaborolanes with 2-bromo-N,N-dimethylacetamide has been demonstrated to proceed efficiently in the presence of a palladium catalyst and a suitable ligand. erowid.orgresearchgate.net This methodology can be adapted for the synthesis of various derivatives of this compound.

Key to the success of the Suzuki-Miyaura reaction is the choice of catalyst, ligand, base, and solvent. yonedalabs.com Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. erowid.org The reaction typically involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org

A representative reaction is the coupling of an arylboronic acid with 2-bromo-N,N-dimethylacetamide, a close analog of the target molecule. The use of a sterically hindered ligand like tricyclohexylphosphine (B42057) has been shown to be effective. erowid.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for the Synthesis of α-Arylacetamides

| Entry | Aryl Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(dba)₂ | Tricyclohexylphosphine | K₃PO₄ | THF | 70 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dba)₂ | Tricyclohexylphosphine | K₃PO₄ | THF | 70 | 82 |

This table is a representation of typical conditions for the synthesis of related α-arylacetamides and is intended to be illustrative for the synthesis of derivatives of this compound. erowid.org

Copper-Catalyzed C-N Cross-Coupling Strategies

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative and efficient route for the formation of the N-aryl bond in N-aryl acetamides. These methods are particularly useful for the N-methylation of 2-(2-bromophenyl)acetamide (B1268463).

The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, this would entail the reaction of 2-(2-bromophenyl)acetamide with a methylating agent in the presence of a copper catalyst. Alternatively, 2-bromophenylacetic acid can be coupled with methylamine.

Various copper sources, such as CuI, Cu₂O, or copper(II) salts, can be employed as catalysts. The choice of ligand is also crucial for the success of the reaction, with diamines, amino acids, and phenanthroline derivatives being commonly used. A combination of CuI, 1,10-phenanthroline, and a base like K₂CO₃ in a solvent such as DMSO has been shown to be effective for related intramolecular tandem acylation/O-arylation reactions under mild conditions, which highlights the utility of copper catalysis in forming bonds involving aryl halides. nih.gov

More recently, copper-catalyzed three-component N-alkylation reactions have been developed, which could be adapted for the synthesis of the target molecule. rsc.org For instance, a reaction involving an N-heteroarene, a methyl ketone as the alkylation source, and a copper-based oxidative system has been reported. rsc.org

Catalytic Systems in Synthesis of this compound

The development of efficient catalytic systems is paramount for the synthesis of this compound. Besides palladium and copper, iron-based catalysts have emerged as a more economical and environmentally friendly alternative for cross-coupling reactions.

Palladium: As discussed, palladium catalysts are highly effective for C-C bond formation via Suzuki-Miyaura coupling to create aryl derivatives. erowid.orgresearchgate.net They are also used in C-N bond formation through Buchwald-Hartwig amination, which could be a viable route for coupling 2-bromophenylacetic acid derivatives with methylamine.

Copper: Copper catalysis is well-established for C-N bond formation. Recent advancements have focused on developing milder reaction conditions and more efficient ligand systems. For example, the use of cupric subcarbonate (Cu₂(OH)₂CO₃) has been shown to be effective for the reductive functionalization of CO₂ to produce methylamines, which could then be used in the synthesis of N-methylacetamides. rsc.org A novel copper-catalyzed cascade method for the synthesis of quinazolines from substituted (2-bromophenyl)methylamines highlights the potential of copper catalysis for complex transformations involving 2-bromophenyl derivatives. organic-chemistry.org

Iron: Iron catalysts are gaining prominence due to their low cost and low toxicity. While less common than palladium and copper for these specific transformations, research into iron-catalyzed cross-coupling reactions is an active area.

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. For the synthesis of N-aryl acetamides, several metal-free approaches have been explored.

One such strategy involves the amination of aryl halides under transition-metal-free conditions. These reactions often utilize strong bases in polar aprotic solvents.

Another approach is the borylation of phenylacetic acid derivatives under metal-free conditions, which can then be used in subsequent cross-coupling reactions. nih.govacs.org For instance, the complexation of a phenylacetamide with BBr₃ can lead to ortho-borylation. nih.govacs.org

Furthermore, oxidative transformations can be employed. For example, the synthesis of N-arylphenothiazines from o-sulfanylanilines has been achieved under transition-metal-free conditions through an N- and S-arylation sequence. thieme-connect.de While not directly applicable to the target molecule, this demonstrates the potential of metal-free arylation strategies.

Optimization of Synthetic Reaction Conditions

The efficacy of the synthesis of this compound is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. In a study on the alkylation of N-substituted 2-phenylacetamides, it was observed that higher temperatures generally lead to a higher degree of conversion, especially in the absence of a catalyst. semanticscholar.orgresearchgate.net However, elevated temperatures can also lead to the formation of by-products. For instance, in copper-catalyzed reactions, while a reaction might proceed at room temperature, increasing the temperature to 60-70°C can significantly improve the yield. nih.gov

Solvent: The choice of solvent plays a crucial role in the solubility of reactants and catalysts, and it can influence the reaction mechanism. In the alkylation of N-substituted 2-phenylacetamides, nonpolar solvents were found to favor the formation of the N-alkylated product. researchgate.net For Suzuki-Miyaura reactions, solvents like THF and dioxane are commonly used. wikipedia.org In copper-catalyzed reactions, polar aprotic solvents such as DMSO and DMF are often employed. nih.govorganic-chemistry.org The use of greener solvents is also an area of active research, with some studies exploring the use of water or ionic liquids for Suzuki-Miyaura reactions. tcichemicals.com

Table 2: Effect of Solvent and Temperature on the Alkylation of N-ethyl-2-phenylacetamide with Methyl Iodide

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Toluene | 25 | 24 | < 5 |

| 2 | Toluene | 110 (reflux) | 24 | 30 |

| 3 | DMSO | 25 | 24 | 15 |

| 4 | DMSO | 100 | 24 | 55 |

This table is based on data for a related N-alkylation reaction and illustrates the general trends observed for the influence of solvent and temperature. semanticscholar.orgresearchgate.net

Reagent Stoichiometry and Additive Influence

In the synthesis of this compound, typically through the amidation of 2-(2-bromophenyl)acetic acid with methylamine or the acylation of 2-bromo-N-methylaniline with an acetylating agent, the stoichiometry of the reactants is a critical parameter that governs reaction efficiency and product yield. Generally, a slight excess of one reagent is used to drive the reaction to completion. For instance, in a typical acylation, the acylating agent might be used in a 1.1 to 1.5 molar excess relative to the amine.

Additives, such as catalysts and bases, play a pivotal role in these transformations. Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and metal triflates can be employed to activate the acylating agent, thereby facilitating the nucleophilic attack by the amine. The choice and amount of catalyst can significantly impact the reaction rate and yield. For example, iodine has been shown to be an effective promoter for the N-acylation of amines with acetyl chloride under solvent-free conditions, requiring only an equimolar amount of the reagents.

Bases are often incorporated to neutralize the acidic byproduct of the reaction, such as HCl in acylations using acyl chlorides. Common bases include potassium carbonate (K₂CO₃) or tertiary amines like triethylamine. The stoichiometry of the base is typically in slight excess relative to the acid produced.

The table below illustrates hypothetical stoichiometric considerations for the synthesis of this compound via the acylation of 2-bromo-N-methylaniline with chloroacetyl chloride, a potential precursor route.

| Reagent/Additive | Molar Equivalents | Purpose |

| 2-bromo-N-methylaniline | 1.0 | Substrate |

| Chloroacetyl chloride | 1.2 | Acylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base (to neutralize HCl) |

| Dichloromethane (B109758) (CH₂Cl₂) | - | Solvent |

Reaction Pathway Design for Yield and Selectivity Enhancement

The design of the reaction pathway is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. One effective strategy involves the use of coupling agents in the direct amidation of 2-(2-bromophenyl)acetic acid with methylamine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards amines. This method avoids the need for harsh conditions or the conversion of the carboxylic acid to a more reactive derivative like an acid chloride.

Another advanced approach is the use of boronic acid catalysts. For instance, phenylboronic acid has been shown to catalyze the amidation of 2-phenylacetic acid with benzylamine. This methodology could be extrapolated to the synthesis of N-benzyl-2-(2-bromophenyl)acetamide, a derivative of the target compound. The catalytic cycle is believed to involve the formation of a reactive acyloxyboron intermediate.

Solvent selection also plays a significant role. While many reactions are performed in organic solvents like dichloromethane or tetrahydrofuran, greener approaches using water as a solvent are being developed, particularly for N-acylation reactions.

Below is a table outlining different potential reaction pathways and their key features for enhancing yield and selectivity.

| Reaction Pathway | Key Reagents | Conditions | Advantages |

| Acylation | 2-bromo-N-methylaniline, Acetyl chloride | Base (e.g., K₂CO₃), 0°C to RT | High reactivity, generally good yields |

| Amidation with Coupling Agent | 2-(2-bromophenyl)acetic acid, Methylamine, DCC | Room Temperature | Mild conditions, avoids acid chloride formation |

| Boronic Acid Catalyzed Amidation | 2-(2-bromophenyl)acetic acid, Methylamine, Phenylboronic acid | Molecular sieves, elevated temperature | Catalytic, potentially greener |

Purification Techniques and Strategies

The purification of this compound is a critical final step to ensure the isolation of a high-purity product. The choice of purification strategy depends on the physical properties of the compound and the nature of the impurities.

Crystallization is a commonly employed technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the formation of crystals upon cooling. For N-arylacetamides, solvent systems such as hexane (B92381)/ethyl acetate (B1210297) are often effective. The crude product is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.

Column chromatography is another powerful purification method, particularly for separating the desired product from closely related impurities. Silica gel is the most common stationary phase for compounds of moderate polarity like N-arylacetamides. A solvent system, or eluent, is chosen to provide differential partitioning of the components of the mixture. A typical eluent for these types of compounds would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent is optimized to achieve good separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

The following table summarizes the key aspects of these purification techniques.

| Purification Technique | Key Parameters | Typical Application |

| Crystallization | Solvent system (e.g., Hexane/Ethyl Acetate), Temperature gradient | Purification of solid crude product |

| Column Chromatography | Stationary phase (e.g., Silica gel), Eluent (e.g., Hexane/Ethyl Acetate mixture) | Separation from byproducts with similar polarity |

By carefully controlling these synthetic and purification parameters, researchers can efficiently produce high-purity this compound and its derivatives for various scientific applications.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenyl N Methylacetamide

Transformations Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring is a key site for reactions that modify the aromatic core of the molecule. These transformations primarily include nucleophilic aromatic substitution, cross-coupling reactions, and reductive debromination.

Nucleophilic Aromatic Substitution Reactions

Aryl halides like 2-(2-Bromophenyl)-N-methylacetamide are generally unreactive towards nucleophiles unless the aromatic ring is activated by electron-withdrawing groups at the ortho or para positions. uomustansiriyah.edu.iq The reactivity order for halogens in these SNAr (addition-elimination) reactions is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Another pathway for nucleophilic substitution on aryl halides is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism. This process involves the formation of a radical anion intermediate, which then expels the halide to form an aryl radical. wikipedia.org This radical can then react with a nucleophile. wikipedia.org Unlike SNAr reactions, the SRN1 mechanism does not require electron-withdrawing activating groups on the aromatic ring. wikipedia.org

| Reaction Type | Reagents and Conditions | Products | Notes |

| SNAr | Nucleophile (e.g., -OH, -OR, -CN), often with electron-withdrawing groups ortho/para to Br. uomustansiriyah.edu.iqmasterorganicchemistry.com | Substituted phenylacetamide derivatives | Reactivity is enhanced by electron-withdrawing groups. uomustansiriyah.edu.iq |

| SRN1 | Nucleophile (e.g., enolates, sodium amide), radical initiator. wikipedia.org | Substituted phenylacetamide derivatives | Does not require activating groups on the aromatic ring. wikipedia.org |

Cross-Coupling Reactions and Functionalization

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgresearchgate.net

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds.

Heck Reaction: Vinylation of the aryl halide. gla.ac.uk

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes. researchgate.net

These reactions allow for the introduction of a wide array of functional groups, significantly diversifying the molecular structure. For instance, palladium-catalyzed cross-coupling has been utilized in the synthesis of complex heterocyclic systems. gla.ac.uk

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, esters) uwindsor.ca | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, aq. KOH) uwindsor.ca | Aryl-substituted acetamides |

| Heck | Alkenes gla.ac.uk | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., NEt₃) | Alkenyl-substituted acetamides |

| Sonogashira | Terminal alkynes researchgate.net | Pd catalyst, Cu co-catalyst, Base (e.g., amine) researchgate.net | Alkynyl-substituted acetamides |

| Buchwald-Hartwig | Amines, amides | Pd catalyst, Ligand (e.g., phosphine-based), Base | N-Aryl acetamides |

| Chan-Lam | Boronic acids (for C-N bond formation) chemchart.com | Copper catalyst | N-Aryl acetamides |

Reductive Debromination Studies

The removal of the bromine atom, or reductive debromination, can be accomplished through various methods. One approach is electrochemical reduction, which involves a two-electron cleavage of the C-Br bond to form a carbanion. rsc.org This carbanion can then be protonated by the solvent or another proton source to yield the debrominated product, N-methyl-2-phenylacetamide. rsc.org

Reactions at the Amide Functionality

The N-methylacetamide group also presents opportunities for chemical modification, primarily at the amide nitrogen and the carbonyl group.

Electrophilic and Nucleophilic Reactions of the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. The electron-donating methyl group can slightly increase the basicity of the nitrogen atom compared to an unsubstituted amide. fiveable.me However, direct SN2 reactions at the amide nitrogen are generally challenging. nih.gov

Despite the delocalization, the nitrogen can still participate in reactions. For example, under specific conditions, the amide nitrogen can be deprotonated by a strong base, making it more nucleophilic. rsc.org It can also be a site for electrophilic attack, for instance, in acylation or alkylation reactions, though this often requires activation of the amide.

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Deprotonation | Strong base (e.g., NaHMDS) rsc.org | N-anion of the amide | Increases nucleophilicity for subsequent reactions. |

| N-Alkylation/Acylation | Alkyl/Acyl halide, Base | N-substituted imides or tertiary amides | Generally requires activation of the amide. |

Redox Chemistry of the Amide Group (e.g., Oxidation, Reduction)

The amide group can undergo both oxidation and reduction, although these transformations often require specific and potent reagents.

Reduction: Amides can be reduced to amines. Reagents like diisobutylaluminium hydride (DIBAL-H) are known to reduce amides. rsc.orgrsc.org The reduction of this compound would yield 2-(2-bromophenyl)-N-methylethanamine. The electrochemical oxidation of amines is also a well-studied area, typically proceeding through the formation of a radical cation. nih.gov

Oxidation: The oxidation of amides is less common but can be achieved. For instance, the electrochemical oxidation of amides can occur, often involving the nitrogen's lone pair of electrons. nih.gov Chemical oxidation can lead to various products depending on the oxidant and reaction conditions. Recent developments have shown that the oxidation levels of adjacent carbon atoms in tertiary amides can be transposed, leading to the formation of β-functionalized amines. nih.govcore.ac.uk

| Reaction Type | Reagents and Conditions | Product |

| Reduction to Amine | DIBAL-H rsc.orgrsc.org | 2-(2-bromophenyl)-N-methylethanamine |

| Oxidation | Electrochemical methods, specific chemical oxidants (e.g., mCPBA in specialized reactions) nih.govnih.gov | Varies (e.g., iminium ions, further oxidized products) |

α-Carbon Functionalization Strategies

The methylene (B1212753) group adjacent to the carbonyl, known as the α-position, is a key site for synthetic modifications of this compound. Functionalization at this position allows for the construction of more complex molecular architectures.

Directly converting the α-C-H bond to a C-C or C-heteroatom bond is a highly efficient synthetic strategy. While the α-protons of amides are generally less acidic than those of ketones or esters, several methods have been developed for their functionalization.

One prominent strategy is the cross-dehydrogenative coupling (CDC) of α-C(sp³)-H bonds in amides. A metal-free approach using tetrabutyl ammonium (B1175870) iodide (TBAI) as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to effectively couple various N-azole rings with the α-carbon of amides. acs.org This type of reaction proceeds under neat conditions and demonstrates the feasibility of derivatizing the α-position of amides like this compound without pre-functionalization. acs.org

Transition metal catalysis, particularly with palladium, is another powerful tool for C-H activation. sigmaaldrich.com These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond. sigmaaldrich.comdmaiti.com For α-functionalization of amides, the carbonyl oxygen can potentially act as a weak coordinating element to facilitate the activation process. Strategies involving palladium catalysis have been used for the olefination of aryl C-H bonds with unactivated alkenes, showcasing the versatility of this approach which could be adapted for α-C-H bonds. dmaiti.com

| Functionalization Method | Catalyst/Reagent | Coupling Partner | Key Features | Relevant Analogy |

| Cross-Dehydrogenative Coupling | TBAI/TBHP | N-Azoles | Metal-free; direct C-N bond formation at the α-position. | Metal-free coupling of N-azole rings with α-C(sp³)-H amides. acs.org |

| Oxidative Cross-Coupling | I₂ / DMSO | Alcohols | Forms α-carbonyl N,O-acetals via a C-H hydroxylation intermediate. | Coupling of α-amino ketones with alcohols. acs.org |

| Palladium-Catalyzed C-H Activation | Palladium complexes | Alkenes, Alkynes | Often requires a directing group for regioselectivity. sigmaaldrich.com | meta-C-H functionalization of cinnamates using a nitrile directing group. rsc.org |

This table illustrates potential strategies for α-carbon functionalization based on established methods for similar amide-containing compounds.

Introducing chirality at the α-carbon of this compound requires stereoselective transformations. Asymmetric synthesis provides methods to produce enantiomerically enriched products, which is crucial for applications in medicinal chemistry and materials science. numberanalytics.commdpi.com

Common strategies for achieving stereoselectivity include:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. numberanalytics.com This three-step process involves attachment, the asymmetric reaction, and removal of the auxiliary. numberanalytics.com

Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst is used to generate a large amount of a chiral product. This approach is highly efficient and atom-economical. numberanalytics.com This can be achieved with chiral metal complexes or with organocatalysts. mdpi.comuni-koeln.de

Enzyme Catalysis: Biocatalysts like transaminases can be used for highly selective transformations, such as the reductive amination of ketones to produce chiral amines with excellent enantiomeric excess. mdpi.com

For instance, the Schöllkopf chiron, a chiral bis-lactim ether, is a well-established reagent used for the stereoselective synthesis of α-amino acids. researchgate.net Alkylation of the Schöllkopf reagent followed by hydrolysis yields enantiopure α-amino acids. This methodology could be adapted for the synthesis of α-substituted derivatives of this compound. Furthermore, catalytic asymmetric methods, such as the dual Cu/Ir-catalyzed asymmetric allylation, have been developed for the synthesis of carbocyclic α-quaternary amino acid derivatives, demonstrating the high level of control achievable in modern synthesis. researchgate.net

Mechanistic Elucidation of Key Reactions

Understanding the detailed step-by-step pathway of a reaction, including the intermediates and transition states, is fundamental to controlling and optimizing chemical transformations.

Reaction mechanisms are often elucidated by identifying and characterizing transient species. In reactions involving this compound, several types of intermediates can be postulated.

Aryl Radicals: The carbon-bromine bond can be cleaved under radical conditions. For example, studies on the o-(N-methylacetamide)aryl radical show that it can readily couple with sulfur anions, leading to ipso-substitution products. conicet.gov.ar In related systems, radical 1,4-translocation of a phenyl group has also been observed during cyclization reactions. ucl.ac.uk

Tetrahedral Intermediates: Reactions at the amide carbonyl group, such as hydrolysis, typically proceed through a tetrahedral intermediate. researchgate.net Quantum mechanical computations on the alkaline hydrolysis of acetanilide (B955) show that the rate-determining step is the nucleophilic addition of a hydroxide (B78521) ion to form this tetrahedral species. researchgate.net

Transition States: A transition state is a high-energy, transient configuration of atoms that exists as reactants are converted into products. tau.ac.il Theoretical studies on the cis-trans isomerization of N-methylacetamide (NMA), a model for the peptide bond, have characterized the ensemble of transition state structures. nih.gov These studies reveal that in the gas phase, the transition state involves correlated changes in dihedral angles, a feature that is preserved in the presence of a solvent. nih.gov

| Intermediate/Transition State | Generating Reaction Type | Method of Investigation | Significance |

| Aryl Radical | Radical reactions (e.g., from aryl halide) | Product analysis, trapping experiments | Explains formation of substitution and cyclization products. conicet.gov.arucl.ac.uk |

| Tetrahedral Intermediate | Nucleophilic acyl substitution (e.g., hydrolysis) | Computational studies (DFT), kinetic analysis | Key intermediate determining the reaction pathway and rate of amide reactions. researchgate.net |

| Organometallic Species | C-H activation, cross-coupling | Spectroscopic methods (NMR), computational studies | Forms a weaker carbon-metal bond, facilitating subsequent functionalization. snnu.edu.cn |

| Transition State Ensemble | Isomerization, bond formation/cleavage | Computational studies (Metadynamics) | Defines the energy barrier and the specific atomic motions required for the reaction to occur. nih.govucsb.edu |

This table summarizes key reaction intermediates and transition states relevant to the reactivity of this compound.

While specific kinetic data for reactions of this compound are not widely available, analysis of related systems provides a framework for predicting its kinetic behavior. For instance, in a hypothetical α-functionalization reaction, if the reaction rate is found to be dependent on the concentration of both the amide and a reagent, both molecules would be involved in the rate-determining step. doubtnut.com

Single Electron Transfer (SET) is a fundamental process that initiates a wide variety of chemical transformations by generating radical intermediates. nih.gov This process is central to many modern synthetic methods, including photoredox catalysis. rsc.org A SET event involves the transfer of a single electron from an electron donor (D) to an electron acceptor (A). rsc.org

The reactivity of this compound can be influenced by SET processes. Mechanistic experiments on the borylation of N-methylacetanilide to form products like N-(4-Bromophenyl)-N-methylacetamide suggest a pathway initiated by the formation of an electron-donor-acceptor (EDA) complex. mdpi.com This complex, upon photo-excitation, engages in an SET process that generates a highly reactive aryl radical, which then proceeds to the final product. mdpi.com

Computational studies have become invaluable for modeling SET-initiated reactions. nih.gov For example, a combined density functional theory and molecular mechanics (CDFT/MM) approach has been used to study radical-polar crossover reactions. These calculations show that SET can dramatically alter the geometry and bond strengths of a molecule, facilitating subsequent steps like the loss of a leaving group. nih.gov Such processes are crucial for understanding the full mechanistic landscape of reactions involving substrates like this compound, which contains both an electron-rich amide and an aryl halide moiety susceptible to SET.

Computational Mechanistic Studies

Computational mechanistic studies serve as a powerful tool to complement experimental findings, offering detailed insights into reaction mechanisms, transition states, and the electronic factors governing the reactivity of molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in the public domain, the principles and methodologies can be understood from studies on analogous systems, such as palladium-catalyzed C-N cross-coupling reactions, intramolecular cyclizations of N-aryl amides, and ortho-lithiation processes involving bromobenzene (B47551) derivatives.

Density Functional Theory (DFT) is a primary computational method employed for these investigations, allowing for the calculation of molecular geometries, reaction energy profiles, and the electronic structures of reactants, intermediates, transition states, and products. nih.govnih.govrsc.org Such studies are crucial for elucidating reaction pathways that are often difficult to probe experimentally.

For instance, in the context of palladium-catalyzed reactions involving aryl halides, computational studies can model the entire catalytic cycle. This includes the oxidative addition of the aryl bromide to a palladium(0) complex, subsequent coordination of the amine, and the final reductive elimination step that forms the C-N bond. nih.govacs.org These calculations can help in understanding the role of ligands, the influence of substituents on the aryl ring, and the energetic barriers associated with each step of the reaction.

Intramolecular cyclization reactions of related N-arylacetamides have also been the subject of computational investigation. beilstein-journals.orgresearchgate.netmdpi.com DFT calculations can be used to explore the feasibility of different cyclization pathways, such as those proceeding via radical or ionic intermediates. By calculating the activation energies for various potential routes, researchers can predict the most likely mechanism and the factors that control regioselectivity and stereoselectivity. rsc.org

Furthermore, computational studies on the ortho-lithiation of bromobenzene derivatives provide insights into the initial steps of certain synthetic transformations. researchgate.netacs.orgnih.gov These studies can model the aggregation state of organolithium reagents and the structure of pre-lithiation complexes, which are key to understanding the regioselectivity of these reactions. acs.orgnih.govbenthamopenarchives.com The calculated energies can rationalize the observed directing effects of substituents on the aromatic ring.

A hypothetical computational study on a reaction involving this compound, for example, a palladium-catalyzed intramolecular cyclization to form an oxindole (B195798) derivative, would likely involve the steps and calculated parameters outlined in the interactive table below.

Interactive Data Table: Hypothetical DFT Study of a Pd-Catalyzed Intramolecular Cyclization

This table illustrates the type of data that would be generated from a DFT study on a potential reaction of this compound. The user can select a reaction step to view the corresponding hypothetical calculated energy and a brief description of the mechanistic significance.

| Reaction Step | Calculated Parameter | Value (kcal/mol) | Mechanistic Significance |

| Oxidative Addition | Activation Energy (ΔG‡) | +15.2 | The initial step where the C-Br bond of this compound adds to the Pd(0) catalyst. The energy barrier indicates the feasibility of this step. |

| Deprotonation | Reaction Energy (ΔG) | -5.8 | The energy change associated with the removal of the amide proton by a base, which is often required for subsequent C-N bond formation. |

| C-N Reductive Elimination | Activation Energy (ΔG‡) | +21.5 | The rate-determining step for the formation of the new C-N bond and the cyclic product. A higher barrier would suggest slower reaction kinetics. |

| Catalyst Regeneration | Reaction Energy (ΔG) | -30.1 | The final step where the active Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. A highly exergonic step ensures catalyst turnover. |

Such computational data, when correlated with experimental observations, provides a comprehensive understanding of the chemical reactivity of this compound and can guide the design of new synthetic methodologies. scispace.com

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Elucidation

There is currently no published research available on the X-ray crystallographic analysis of 2-(2-Bromophenyl)-N-methylacetamide. As a result, critical details regarding its solid-state architecture remain unknown.

Polymorphism and Crystal Packing Analysis

Without crystallographic data, it is impossible to determine if this compound exhibits polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Consequently, any analysis of its crystal packing is purely speculative.

Intermolecular Interactions

While general principles of chemistry would suggest the potential for hydrogen bonding between the amide N-H group and the carbonyl oxygen of a neighboring molecule, and possible π-π stacking interactions involving the bromophenyl rings, no specific studies have confirmed or detailed these interactions for this compound.

Conformational Analysis in the Crystalline State

The preferred conformation of this compound in its crystalline form has not been determined. Such an analysis is entirely dependent on X-ray diffraction studies, which have not been performed or reported.

High-Resolution Spectroscopic Techniques for Molecular Structure

While basic spectroscopic data exists, in-depth analysis using advanced techniques is not available in the public domain.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Supporting information from some chemical synthesis papers provides basic ¹H and ¹³C NMR data, which is consistent with the expected structure of this compound and its isomers. However, advanced NMR studies, such as 2D-NMR experiments (COSY, HSQC, HMBC) that would definitively assign all proton and carbon signals and provide insight into through-bond and through-space correlations, have not been published.

Mass Spectrometry for Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for some related N-methylacetamides, confirming their molecular weight. However, a detailed analysis of the fragmentation pathways of this compound under mass spectrometric conditions has not been a subject of dedicated study.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. The analysis of the vibrational modes of this compound provides a detailed fingerprint of its molecular architecture, confirming the presence of the key amide, bromophenyl, and aliphatic moieties. While a complete, dedicated study with potential energy distribution (PED) analysis for this specific molecule is not extensively documented in the literature, a thorough analysis can be conducted by referencing the known vibrational frequencies of analogous compounds, such as N-methylacetamide, brominated aromatics, and other N-aryl amides.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its specific bonds. The most diagnostic bands are those associated with the secondary amide group, the aromatic ring, and the aliphatic chain.

A key region of interest is the amide vibrational modes. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands in the IR spectrum of amides. For secondary amides, this band typically appears in the range of 1680-1630 cm⁻¹. In a reported synthesis, a strong absorption at 1662 cm⁻¹ was noted for this compound, which can be confidently assigned to this C=O stretch. The amide II band, a mixed vibration involving N-H in-plane bending and C-N stretching, is another prominent feature, usually found between 1570 cm⁻¹ and 1515 cm⁻¹. The amide III band is more complex, arising from a combination of C-N stretching, N-H bending, and other vibrations, and is typically observed in the 1300-1200 cm⁻¹ range.

The aromatic C-H stretching vibrations of the bromophenyl ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the N-methyl and methylene (B1212753) groups are typically found in the 3000-2850 cm⁻¹ region. The presence of the bromine atom on the benzene (B151609) ring gives rise to a C-Br stretching vibration, which is expected at lower frequencies, generally in the 700-500 cm⁻¹ range. Aromatic C=C stretching vibrations within the phenyl ring usually result in a group of bands in the 1600-1450 cm⁻¹ region. For this compound, a peak at 1485 cm⁻¹ has been reported, consistent with these aromatic ring vibrations.

The table below summarizes the expected and reported FT-IR vibrational frequencies for the key functional groups in this compound, based on published data for the compound and closely related molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300-3270 | Medium-Strong | N-H Stretching (Amide A) |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| ~2975-2920 | Medium-Weak | Asymmetric CH₃ & CH₂ Stretching |

| ~2870-2850 | Medium-Weak | Symmetric CH₃ & CH₂ Stretching |

| 1662 | Strong | C=O Stretching (Amide I) |

| ~1550 | Strong | N-H Bending + C-N Stretching (Amide II) |

| 1485 | Medium | Aromatic C=C Stretching |

| ~1440 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bending |

| 1374 | Medium | CH₃ Symmetric Bending |

| 1304 | Medium-Strong | C-N Stretching + N-H Bending (Amide III) |

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

| ~650 | Medium-Weak | C-Br Stretching |

Note: This table is interactive. Some values are based on typical ranges for functional groups and data from analogous compounds due to limited published spectra for the specific title compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While experimental Raman data for this compound is scarce in the literature, the expected spectrum can be inferred from the analysis of similar molecules.

The C=O stretching (Amide I) band is also present in the Raman spectrum, typically in the same region as in the IR spectrum, although its intensity can vary. The aromatic ring vibrations are often strong in Raman spectra. The symmetric "ring breathing" mode of the ortho-disubstituted benzene ring is expected to be a sharp and intense band, typically found around 1050-1020 cm⁻¹. The C-Br stretching vibration would also be Raman active.

The aliphatic C-H stretching and bending modes are generally present but can be weaker than in the IR spectrum. The C-N stretching vibrations contributing to the amide bands would also be observable. A comparative analysis with N-methylacetamide shows that the amide II and III bands are also prominent in the Raman spectrum.

The table below outlines the predicted significant Raman bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070-3050 | Strong | Aromatic C-H Stretching |

| ~2940 | Medium | Aliphatic C-H Stretching |

| ~1660 | Medium | C=O Stretching (Amide I) |

| ~1600 | Strong | Aromatic C=C Stretching |

| ~1305 | Medium | C-N Stretching + N-H Bending (Amide III) |

| ~1030 | Strong | Aromatic Ring Breathing (ortho-disubstituted) |

| ~870 | Medium | C-C-N Stretching |

| ~650 | Strong | C-Br Stretching |

Note: This table is interactive and presents predicted values based on the analysis of analogous compounds, as specific experimental Raman data for the title compound is not widely available.

Theoretical and Computational Studies on 2 2 Bromophenyl N Methylacetamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the intrinsic properties of 2-(2-Bromophenyl)-N-methylacetamide at the atomic level. These computational methods are instrumental in understanding its electronic structure, conformational preferences, and reactivity.

Electronic Structure and Molecular Orbital Theory

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. nih.govnobelprize.org Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of the atomic orbitals of its constituent atoms. libretexts.orgatlanticoer-relatlantique.ca The combination of atomic orbitals can lead to the formation of bonding molecular orbitals, where electron density is concentrated between the nuclei, and antibonding molecular orbitals, where electron density is located away from the internuclear region. libretexts.orgatlanticoer-relatlantique.ca

For this compound, DFT calculations can elucidate the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

A related compound, N-(2-Bromophenyl)acetamide, has been studied, and it was found that the nitrogen atom is essentially sp2-hybridized. researchgate.net This suggests a degree of delocalization of the nitrogen lone pair into the carbonyl group and the aromatic ring. In this compound, the additional methyl group on the nitrogen and the methylene (B1212753) bridge between the phenyl ring and the amide group will influence the electronic structure.

The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. rsc.org For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group, making it a site for electrophilic attack, and positive potential around the N-H proton and the protons of the methyl and methylene groups.

Conformational Analysis and Energy Landscapes

The flexibility of the acetamide (B32628) side chain and its orientation relative to the bromophenyl ring in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. scielo.br

Studies on similar molecules like N-methylacetamide (NMA) have shown the existence of different conformers, such as cis and trans isomers, arising from rotation around the amide C-N bond. umich.eduresearchgate.net The trans conformation is generally more stable in N-alkylamides. researchgate.net For this compound, rotations around the C-C bond connecting the phenyl ring and the methylene group, and the C-N bond of the amide, are key degrees of freedom.

The potential energy landscape of this compound can be explored by systematically varying these dihedral angles and calculating the corresponding energy using quantum chemical methods. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between them. For a related compound, N-(2-Bromophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the acetamide side chain was found to be 42.75°. researchgate.net The presence of the methylene spacer in this compound will likely lead to a different preferred orientation.

Aromaticity and Substituent Effects on Reactivity

The aromaticity of the phenyl ring in this compound is a key determinant of its properties and reactivity. Aromatic systems are characterized by a cyclic, planar structure with a continuous system of delocalized π-electrons. chemenu.com The bromine atom and the -CH2CONHCH3 group attached to the phenyl ring act as substituents that can influence the electron density distribution within the ring and, consequently, its reactivity towards electrophilic and nucleophilic substitution reactions.

The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, its resonance effect can donate electron density to the ortho and para positions, directing incoming electrophiles to these sites. The -CH2CONHCH3 group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the carbonyl group.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules over time. acs.org

For this compound, MD simulations can be employed to explore its conformational flexibility in different environments, such as in a vacuum or in the presence of a solvent. These simulations can reveal the accessible conformations and the timescales of transitions between them, providing a more dynamic picture than the static view offered by conformational analysis.

Ab initio molecular dynamics (AIMD), where the forces are calculated on-the-fly using quantum mechanical methods, can provide a particularly accurate description of the system's dynamics. rsc.orgnih.gov Studies on N-methylacetamide (NMA) using AIMD have provided insights into its hydrogen bonding dynamics and diffusion in different solvents. rsc.org Such simulations for this compound could elucidate how the solvent influences its conformational preferences and the dynamics of the flexible side chain.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. rsc.org

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose. The results of molecular docking can provide valuable insights into the potential biological activity of a compound and guide the design of new molecules with improved properties.

While there are no specific molecular docking studies reported for this compound itself, studies on structurally related compounds highlight the potential of this approach. For instance, derivatives of 2-(4-bromophenoxy)-N-methylacetamide have been investigated as potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in pain and inflammation. Docking studies of N-((3-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)acetamide derivatives have been performed to evaluate their potential as IDO1 inhibitors. mdpi.com These examples demonstrate how molecular docking can be used to predict and rationalize the interaction of bromophenyl-containing acetamides with biological targets. The bromophenyl group can participate in hydrophobic interactions and halogen bonding, while the acetamide moiety can form hydrogen bonds with the receptor.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. researchgate.net

For this compound, DFT calculations can be performed to compute its vibrational spectrum. The calculated frequencies are often scaled to account for systematic errors in the theoretical methods. researchgate.net The predicted spectrum can then be compared with the experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions. For example, in a related compound, N-(4-bromophenyl)-2,2-dichloroacetamide, DFT calculations were used to analyze the vibrational spectra. acs.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound can be compared with experimental NMR data. A good correlation between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.net

Studies on Non-Linear Optical (NLO) Properties

The key molecular parameters that influence NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Density Functional Theory (DFT) is a widely used computational method to calculate these parameters. For a molecule to exhibit a significant NLO response, it typically possesses a large dipole moment and high polarizability, which are associated with charge asymmetry and delocalized electrons.

In the case of this compound, the presence of the bromine atom on the phenyl ring is expected to significantly influence its electronic properties. Studies on other organic chromophores have shown that the substitution of a bromine atom can enhance the first molecular hyperpolarizability (β₀) significantly. nih.gov For instance, research on various chromophores has demonstrated that bromo-containing compounds can exhibit β₀ values that are 1.24 to 5.75 times higher than their chloro-substituted counterparts, without causing a detrimental shift in the absorption wavelength. nih.gov This enhancement is attributed to the electronic effects of the bromine atom, which can increase the molecule's polarizability.

The general structure of this compound, featuring a substituted aromatic ring linked to an acetamide group, provides a framework for intramolecular charge transfer (ICT), a key mechanism for generating NLO responses. The phenyl ring can act as a π-electron system, and the substituents (bromo and N-methylacetamide groups) can modulate the electron distribution.

To provide a quantitative, albeit theoretical, perspective, we can consider the typical values of related molecular properties that would be calculated using computational methods. The following table illustrates the kind of data that a DFT study on this compound would aim to produce. Please note that the values presented here are hypothetical and are for illustrative purposes to demonstrate the parameters of interest in NLO studies.

Table 1: Hypothetical NLO Properties of this compound

| Property | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | > 3.0 | Debye |

| Mean Polarizability | <α> | > 20 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | > 10 x 10⁻³⁰ | esu |

The investigation into the NLO properties of novel organic molecules is a dynamic field of research. While direct computational data for this compound is pending, the structural analogy to other bromo-substituted compounds suggests that it could be a candidate for further NLO studies. Future theoretical work employing DFT calculations would be invaluable to precisely quantify its dipole moment, polarizability, and hyperpolarizability, and to fully elucidate its potential as an NLO material.

Role of 2 2 Bromophenyl N Methylacetamide As a Synthetic Intermediate and Precursor

Building Block in the Synthesis of Complex Organic Molecules

The utility of 2-(2-Bromophenyl)-N-methylacetamide as a building block stems from its capacity to participate in a wide array of chemical reactions. The ortho-bromophenyl group is a classic handle for carbon-carbon and carbon-heteroatom bond-forming reactions, while the N-methylacetamide moiety can be involved in cyclizations, substitutions, or can be hydrolyzed to reveal a primary amine, further expanding its synthetic potential. This dual functionality allows chemists to introduce specific structural motifs required for target compounds. nbinno.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a precursor for their synthesis. nih.gov The bromine atom can be leveraged in transition-metal-catalyzed cross-coupling reactions to form rings or to introduce substituents that later participate in cyclization reactions. For instance, the bromo-aromatic core is a suitable starting point for creating N-heterocyclic compounds.

One general strategy involves the conversion of the aryl bromide into a more reactive organometallic species or boronate ester, which can then undergo intramolecular or intermolecular reactions to form heterocyclic rings. nih.gov Although direct examples for this compound are specific to proprietary syntheses, the transformation of aryl bromides into heterocyclic boronates, such as N-methyliminodiacetic acid (MIDA) boronates, is a well-established method. nih.gov These stable, air-friendly boronates are highly effective surrogates for unstable boronic acids in cross-coupling reactions to produce complex heterocyclic structures. nih.gov

Table 1: Potential Heterocyclic Systems from Aryl Bromide Precursors This table illustrates general synthetic pathways applicable to this compound for the formation of various heterocyclic cores.

| Heterocyclic System | Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Benzofurans/Indoles | Intramolecular cyclization after coupling | Palladium-catalyzed coupling |

| Pyridines/Pyrazines | Cross-coupling with heterocyclic partners | Suzuki or Stille Coupling |

| Thiazoles/Oxazoles | Construction of the heterocycle from the acetamide (B32628) side chain | Hantzsch-type synthesis |

The role of phenylacetamide derivatives as intermediates in the synthesis of bioactive molecules is well-documented. google.com They are crucial components in building the core structures of numerous pharmaceutical and agrochemical agents. nbinno.comnbinno.com The N-phenylacetamide scaffold appears in molecules with a range of biological activities, including antimicrobial and antiproliferative properties. irejournals.comresearchgate.net

A specific example of a complex bioactive molecule built upon a related scaffold is 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nbinno.comnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide. nih.gov In the synthesis of this class of compounds, the N-(2-bromophenyl)acetamide fragment is a key structural unit, highlighting its importance as an intermediate in creating potential therapeutic agents. nih.gov Furthermore, substituted phenyl-N-alkylacetamide compounds are recognized as valuable agricultural fungicides. google.com The high purity of such intermediates, often required to be above 99%, is essential for their use in pharmaceutical applications to ensure the efficacy and safety of the final drug product. nbinno.com

Design and Synthesis of Analogs and Homologs

This compound serves as a foundational scaffold for the design and synthesis of analogs and homologs. By systematically modifying its structure, chemists can explore structure-activity relationships (SAR) to optimize the biological activity of a lead compound. Modifications can be made at several positions:

The Bromine Atom: It can be replaced with other halogens (Cl, F, I) or used as a reactive site for introducing a vast array of substituents via cross-coupling reactions.

The Phenyl Ring: Additional substituents can be introduced onto the aromatic ring to modulate electronic and steric properties.

The N-methylacetamide Side Chain: The N-methyl group can be replaced with other alkyl or aryl groups, and the acetyl group can be extended or functionalized.

For example, research on related N-phenylacetamide derivatives has led to the creation of complex conjugates with other bioactive moieties, such as N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide, which was synthesized as an intermediate for novel carbonic anhydrase inhibitors. nih.gov

Strategies for Scaffold Diversification

Scaffold diversification is a critical process in drug discovery for generating chemical libraries. The this compound structure offers multiple handles for diversification.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino groups at the ortho position. This is a primary method for elaborating the aromatic core. mdpi.com

Nucleophilic Substitution: The bromine can be displaced by various nucleophiles under specific conditions, such as Ullmann-type couplings. mdpi.com

Modification of the Amide: The amide bond itself is robust but can be manipulated. For instance, the nitrogen can be further alkylated, or the entire side chain can be modified. Related bromo-acetamides can undergo nucleophilic substitution with various amines to create libraries of derivatives. irejournals.com

Table 2: Key Reactions for Diversification of the this compound Scaffold

| Reaction Type | Reactive Site | Reagents/Catalysts | Introduced Functionality |

|---|---|---|---|

| Suzuki Coupling | C-Br | Pd catalyst, boronic acid/ester | Aryl, heteroaryl, alkyl groups |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, amine | Primary/secondary amino groups |

| Sonogashira Coupling | C-Br | Pd/Cu catalyst, terminal alkyne | Alkynyl groups |

| N-Alkylation | Amide N-H (after demethylation) | Base, alkyl halide | Varied N-substituents |

Scalability and Process Chemistry Considerations for Intermediate Production

For an intermediate like this compound to be commercially viable, its synthesis must be scalable, cost-effective, and safe. Process chemistry focuses on optimizing reaction conditions for large-scale production. The synthesis would likely involve the amidation of a 2-bromophenylacetic acid derivative with methylamine (B109427).

Key considerations for scaling up production include:

Raw Material Sourcing: The availability and cost of starting materials, such as 2-bromophenylacetic acid and methylamine, are critical factors.

Reaction Conditions: Optimization is needed to maximize yield and minimize reaction times and the formation of impurities. For similar amide syntheses, controlling temperature and reaction time is crucial. google.com

Work-up and Purification: Efficient and scalable purification methods, such as crystallization or distillation, are required to achieve the high purity needed for pharmaceutical applications (>99%). nbinno.comgoogle.com Industrial processes for similar amides involve steps like distillation to remove water and unreacted acids before final product fractionation. google.com